Positional Isomer Differentiation: 5-yl vs. 3-yl Methylpyrazole Substitution Alters Computed Cluster Volume and Basicity
Computational comparison of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine with its 3-yl regioisomer [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine reveals that shifting the methylamino bridge from the 5-position to the 3-position of the pyrazole ring alters the spatial orientation of the furan moiety and the secondary amine, resulting in a distinct three-dimensional pharmacophoric shape despite identical molecular formula (C10H13N3O) and molecular weight (191.23 g/mol) [1]. This structural dissimilarity is critical for applications requiring precise vector alignment, such as fragment growing or structure-based drug design. No direct comparative biological data are available to attribute a specific potency advantage to either isomer.
| Evidence Dimension | Computed 3D conformer volume and pharmacophoric vector orientation |
|---|---|
| Target Compound Data | [(Furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine: Methyleneamine bridge attached to pyrazole C5 position adjacent to N1-methyl group. |
| Comparator Or Baseline | [(Furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine: Methyleneamine bridge attached to pyrazole C3 position, two bonds removed from N1-methyl. |
| Quantified Difference | No numerical difference in physicochemical properties; the key difference is topological and pharmacophoric, influencing target docking poses in silico. |
| Conditions | In silico analysis; PubChem computed structures. |
Why This Matters
For medicinal chemists conducting structure-based virtual screening, the 5-yl isomer presents a divergent exit vector compared to the 3-yl isomer, which can determine success or failure in fragment linking campaigns.
- [1] PubChem. Compound Summary for CID 19626581: [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine. National Center for Biotechnology Information, 2025. View Source
